![molecular formula C16H21N5O2S B11023797 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 1225071-46-4](/img/structure/B11023797.png)
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the pyran, tetrazole, and cyclopentathiophene rings. Common reagents and conditions used in these reactions may include:
Pyran Formation: Using 2,2-dimethyl-1,3-propanediol and an acid catalyst.
Tetrazole Formation: Reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclopentathiophene Formation: Utilizing a cyclization reaction involving thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule
Medicine
In medicine, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide may be investigated for its therapeutic properties. It could serve as a lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Unique due to its combination of pyran, tetrazole, and cyclopentathiophene rings.
Other Heterocyclic Compounds: Such as pyridine, furan, and thiophene derivatives.
Uniqueness
The uniqueness of This compound lies in its complex structure, which combines multiple heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydropyran moiety, a tetrazole ring, and a cyclopentathiophene core. Its molecular formula is C15H20N4OS, and it possesses various functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 304.41 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Log P | Not available |
Anticancer Properties
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, tetrazole derivatives have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Tetrazole rings are known to enhance binding affinity to enzymes and receptors, while the thiophene moiety contributes to the overall stability and bioavailability of the compound .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several derivatives of cyclopentathiophene compounds. The results demonstrated that modifications at the nitrogen positions significantly enhanced cytotoxicity against breast cancer cell lines. The tested compound exhibited an IC50 value of 12 µM, indicating potent activity .
Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial properties of various tetrazole derivatives were assessed using standard disk diffusion methods. The results showed that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydropyran Derivative : The initial step involves the reaction of 2,2-dimethyltetrahydro-2H-pyran with appropriate reagents to introduce functional groups.
- Synthesis of Tetrazole Ring : The formation of the tetrazole ring can be achieved through cyclization reactions involving hydrazine derivatives.
- Coupling Reaction : Finally, coupling the synthesized components leads to the formation of the target compound.
Properties
CAS No. |
1225071-46-4 |
---|---|
Molecular Formula |
C16H21N5O2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H21N5O2S/c1-16(2)8-10(6-7-23-16)18-14(22)13-11-4-3-5-12(11)24-15(13)21-9-17-19-20-21/h9-10H,3-8H2,1-2H3,(H,18,22) |
InChI Key |
XLQRLXICRPOBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4)C |
Origin of Product |
United States |
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